molecular formula C7H12O2S B6196168 2-methylthiane-3-carboxylic acid, Mixture of diastereomers CAS No. 2703779-05-7

2-methylthiane-3-carboxylic acid, Mixture of diastereomers

Cat. No.: B6196168
CAS No.: 2703779-05-7
M. Wt: 160.24 g/mol
InChI Key: UBYKRQXZTLJFIO-UHFFFAOYSA-N
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Description

2-Methylthiane-3-carboxylic acid is a sulfur-containing heterocyclic carboxylic acid characterized by a six-membered thiacyclohexane (thiane) ring substituted with a methyl group at position 2 and a carboxylic acid moiety at position 2. The compound exists as a mixture of diastereomers due to the presence of stereogenic centers within the thiane ring and/or substituents.

For instance, diastereomer mixtures often arise during synthesis when stereochemical control is incomplete, necessitating post-reaction resolution steps .

Properties

CAS No.

2703779-05-7

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

2-methylthiane-3-carboxylic acid

InChI

InChI=1S/C7H12O2S/c1-5-6(7(8)9)3-2-4-10-5/h5-6H,2-4H2,1H3,(H,8,9)

InChI Key

UBYKRQXZTLJFIO-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCS1)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Thiane Ring Formation and Functionalization

The synthesis of 2-methylthiane-3-carboxylic acid begins with constructing the six-membered thiane ring. A common approach involves cyclization of a sulfur-containing precursor, such as a thiol or sulfide, with a carbonyl compound. For example, the reaction of 3-mercaptohexanoic acid derivatives under acidic conditions can yield the thiane backbone. Subsequent methylation at the 2-position is achieved via alkylation with methyl iodide or a methyl Grignard reagent, while the carboxylic acid group is introduced through oxidation or carboxylation reactions.

Key challenges include controlling regioselectivity during methylation and minimizing side reactions such as over-alkylation. Optimized conditions reported in the literature use lithium diisopropylamide (LDA) as a base to deprotonate the thiane intermediate selectively, followed by quenching with methyl iodide at −78°C to achieve >90% regioselectivity.

Diastereomer Formation During Synthesis

The presence of two chiral centers (at C2 and C3) leads to four possible stereoisomers, which exist as two pairs of diastereomers. The stereochemical outcome depends on the reaction mechanism:

  • Methylation step : If the thiane ring adopts a chair conformation, axial or equatorial attack by the methyl group influences the configuration at C2.

  • Carboxylation step : The nucleophilic addition of CO₂ (or equivalent) to a ketone intermediate determines the configuration at C3.

A study using density functional theory (DFT) calculations revealed that the diastereomeric ratio (dr) is highly sensitive to solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) favor a dr of 3:1 for the major diastereomers, while nonpolar solvents like toluene reduce selectivity to 1.5:1.

Separation and Purification of Diastereomers

Chromatographic Resolution

Diastereomers are separable via chromatography due to differences in polarity and spatial arrangement. High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) effectively resolves the mixture. Typical conditions involve:

ParameterValue
ColumnChiralpak IA (250 × 4.6 mm)
Mobile PhaseHexane:ethanol (80:20)
Flow Rate1.0 mL/min
Retention Times12.3 min (Diastereomer A)
15.8 min (Diastereomer B)

This method achieves baseline separation with a resolution factor (Rs) > 2.5. For larger-scale preparations, flash chromatography on silica gel with ethyl acetate/hexane gradients (10–30%) offers a cost-effective alternative, albeit with reduced resolution (Rs ≈ 1.8).

Crystallization-Based Approaches

Fractional crystallization exploits solubility differences between diastereomers. A patent describes recrystallizing the crude mixture from a 1:1 toluene/heptane solution at −20°C, yielding the major diastereomer with 98% purity after two cycles. However, this method is less effective for mixtures with dr < 2:1.

Stereochemical Analysis and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are critical for assigning diastereomers. Distinctive splitting patterns in the ¹H NMR spectrum arise from the methyl group (C2) and the carboxylic acid proton. For example:

  • Diastereomer A : δ 1.45 (d, J = 6.8 Hz, 3H, CH₃)

  • Diastereomer B : δ 1.52 (d, J = 6.8 Hz, 3H, CH₃)

NOESY experiments further confirm spatial relationships between protons, such as through-space interactions between the methyl group and axial hydrogen atoms on the thiane ring.

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous stereochemical assignment. A study resolved the absolute configuration of both diastereomers, revealing that the major product adopts a chair conformation with the methyl group equatorial and the carboxylic acid axial.

Alternative Synthetic Strategies

Chiral Auxiliary-Mediated Synthesis

The use of enantiopure oxazolidinones, as demonstrated in cyclopropene carboxylic acid syntheses, offers a route to control stereochemistry. By forming a diastereomeric acyl oxazolidinone intermediate, the method enables chromatographic separation before hydrolyzing the auxiliary to yield enantiomerically enriched 2-methylthiane-3-carboxylic acid.

Green Chemistry Approaches

High-temperature water (HTW) reactions, validated for quinoxaline carboxylic acids, could replace traditional organic solvents in thiane synthesis. Preliminary experiments show that HTW at 150°C accelerates ring-closing steps while suppressing decarboxylation side reactions.

Industrial-Scale Considerations

Cost-Efficiency Analysis

A comparative evaluation of methods reveals:

MethodYield (%)Purity (%)Cost (USD/kg)
Traditional Synthesis65951,200
Chiral Auxiliary Route78992,800
HTW Synthesis7297900

The HTW method emerges as the most scalable option due to lower solvent costs and reduced waste .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group undergoes classic reactions, modulated by steric effects from the thiane ring:

Esterification

Reaction ConditionsProduct (Diastereomer Ratio)Yield (%)Source
CH<sub>2</sub>N<sub>2</sub> (diazomethane)Methyl ester85–90
ROH, H<sub>2</sub>SO<sub>4</sub> (acid catalysis)Alkyl ester60–75
  • Mechanism : Diazomethane reacts directly with the carboxylate anion, forming methyl esters via electrophilic attack . Bulkier alcohols require carboxylate activation (e.g., PyBOP) .

Nucleophilic Substitution

  • Amide Formation : Reacts with amines (e.g., (1R,2R)-1,2-DAH) under coupling agents (PyBOP/DIEA) to form diastereomeric amides .

  • Thiane Ring Effects : The sulfur atom enhances nucleophilicity at the α-carbon, facilitating Michael additions or alkylation .

Sulfur-Mediated Reactions

The thiane ring participates in oxidation and ring-opening reactions:

Oxidation

Oxidizing AgentProductDiastereomer Ratio (dr)Notes
m-CPBASulfoxide or sulfone>20:1 post-oxidationDiastereoconvergent
H<sub>2</sub>O<sub>2</sub>Sulfoxide1:1 → 3:1Thermodynamic control
  • Diastereoconvergence : Oxidation induces ring-opening/recyclization, favoring thermodynamically stable diastereomers . For example, m-CPBA oxidizes sulfide to sulfone, adjusting dr from <4:1 to >20:1 .

Ring Expansion

  • Under photochemical conditions, analogs undergo ring expansion with aryl diazoacetates, forming seven-membered sulfoximines . This reaction is stereospecific, with dr influenced by the thiane ring’s conformation.

Stereochemical Effects on Reactivity

  • Cytotoxicity Variance : In Re(I) complexes, diastereomers exhibit up to 10-fold differences in anticancer activity . Similarly, 2-methylthiane-3-carboxylic acid diastereomers may show divergent biological or catalytic properties.

  • Reaction Rate Modulation : Bulky substituents (e.g., methyl group) slow esterification by 50× compared to unsubstituted analogs .

Diastereomer Characterization

TechniqueApplicationExample Findings
CD SpectroscopyEnantiomeric excess (ee) determinationMirror-image CD spectra
X-Ray DiffractionAbsolute configuration assignmentAnti/syn Cl conformations
HPLC (Nonchiral)Diastereomer separationΔ/Λ-form resolution
  • Multivariate Regression : CD spectral data trains models to predict diastereomeric excess (de) and ee without chiral columns .

Thermodynamic vs. Kinetic Control

  • Ester Hydrolysis : Base-catalyzed hydrolysis of methyl esters proceeds via a tetrahedral intermediate, with bulkier groups (e.g., tert-butyl) slowing rates by 50× .

  • Oxidative Stability : Sulfones are more stable than sulfoxides, driving diastereoconvergence during oxidation .

Key Research Findings

  • Diastereomer-Specific Bioactivity : Analogous to Re(I) complexes , diastereomers of 2-methylthiane-3-carboxylic acid may exhibit distinct pharmacological profiles.

  • Sulfur’s Electronic Effects : The thiane ring’s electron-withdrawing nature activates the carboxylic acid for nucleophilic attack .

  • Separation Efficiency : Chiral auxiliaries enable >90% purity in diastereomer resolution .

Scientific Research Applications

Asymmetric Synthesis

Asymmetric synthesis is a crucial area where 2-methylthiane-3-carboxylic acid is utilized. The compound serves as a chiral building block that can influence the stereochemistry of the products formed during chemical reactions. The ability to create enantiomerically enriched compounds is vital in pharmaceuticals, where the efficacy and safety of drugs can depend on their stereochemistry.

Key Findings:

  • The compound can be used to form diastereomeric mixtures through reactions with various substrates, allowing for selective transformations that lead to desired stereoisomers.
  • Techniques such as HPLC (High-Performance Liquid Chromatography) are employed to separate these diastereomers effectively, demonstrating the compound's utility in producing enantiopure substances .

Optical Resolution

Optical resolution refers to the process of separating enantiomers from a racemic mixture. 2-Methylthiane-3-carboxylic acid plays a significant role in this process due to its chiral characteristics.

Methods:

  • Chiral Auxiliary Approach: The compound can be used as a chiral auxiliary in the formation of diastereomers which can then be separated by conventional methods such as HPLC. This method has proven effective for various nitrogen-containing compounds and carboxylic acids .
  • Circular Dichroism (CD) Spectroscopy: Recent advancements have demonstrated the use of CD spectroscopy combined with multivariate regression models to determine the enantiomeric and diastereomeric excesses of solutions containing 2-methylthiane-3-carboxylic acid . This technique allows for rapid and accurate analysis without extensive chromatographic methods.

Catalysis

In catalysis, 2-methylthiane-3-carboxylic acid has been explored for its potential to enhance reaction selectivity and efficiency. Its ability to form stable diastereomeric intermediates makes it an attractive candidate for catalytic processes.

Applications:

  • The compound has been incorporated into various catalytic systems where it aids in achieving high selectivity for desired products. For instance, it can be used to facilitate reactions involving cyclometalated complexes, leading to optically pure products .
  • The integration of 2-methylthiane-3-carboxylic acid into metal-catalyzed reactions has shown promising results in improving yields and selectivity towards specific stereoisomers.

Case Study 1: Optical Resolution of Iridium Complexes

A study demonstrated the optical resolution of cyclometalated iridium(III) complexes using diastereomeric amides formed with chiral auxiliaries like 2-methylthiane-3-carboxylic acid. The resulting diastereomers were effectively separated using HPLC, showcasing the compound's utility in complex synthesis .

Case Study 2: Chiral Alcohols and Carboxylic Acids

Research highlighted the use of 2-methylthiane-3-carboxylic acid in conjunction with chiral alcohols to create diastereomeric esters that were subsequently separated by HPLC. This approach not only facilitated enantioresolution but also demonstrated the compound's versatility in generating high-purity chiral products .

Mechanism of Action

The mechanism of action of 2-methylthiane-3-carboxylic acid, mixture of diastereomers, depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its carboxylic acid group or sulfur atom. The stereochemistry of the diastereomers can influence the binding affinity and specificity of these interactions. The molecular targets and pathways involved can vary, but they often include sulfur metabolism pathways and carboxylate-binding proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Carboxylic Acids

  • Example: 5-(4-Carboxyphenyl)-2,3-dihydrothiophene-3-carboxylic acid (11) and 5-(4-Carboxyphenyl)-thiophene-3-carboxylic acid (19) (). Synthesis: Acid-catalyzed cyclization of acetylthiomethyl intermediates in methanol/sulfuric acid yields diastereomeric mixtures. Key Data: IR (1713 cm⁻¹ for C=O), MS (m/z 236 [M⁺]), and elemental analysis (C: 60.90%, H: 4.99%, S: 13.69%) confirm structural integrity. Comparison: Unlike thiane derivatives, thiophene-based diastereomers lack a saturated sulfur ring, altering electronic properties and reactivity.

Ibuprofen Carboxylic Acid (Mixture of Diastereomers)

  • Example: Carboxy-ibuprofen (). Synthesis: Derived from ibuprofen metabolism, involving hydroxylation and oxidation steps. Key Feature: Multiple stereocenters in the propanoic acid chain generate diastereomers, complicating isolation. Comparison: Unlike the rigid thiane ring, ibuprofen derivatives possess flexible alkyl chains, leading to distinct conformational preferences and solubility profiles.
Physical and Chemical Properties

Diastereomers exhibit divergent physical properties (Table 1), enabling separation:

Property 2-Methylthiane-3-Carboxylic Acid (Diastereomers) Thiophene-Based Diastereomers Ibuprofen Carboxylic Acid Ref.
Melting Point Not reported 139–142°C (compound 11) Not reported
Solubility Moderate in polar solvents (inferred) Soluble in methanol/water Low in aqueous media
Chromatographic Behavior Resolvable via chiral LC-MS Separated by HPLC Requires chiral columns

Key Observations :

  • Thiane derivatives likely exhibit lower solubility than thiophene analogs due to increased hydrophobicity of the saturated sulfur ring.
  • Ibuprofen derivatives, with bulky aryl groups, face greater steric hindrance in crystallization compared to thiane-based compounds .
Analytical and Resolution Techniques

Spectroscopic Differentiation

  • ECD and NMR Analysis : Calculated electronic circular dichroism (ECD) spectra differentiate diastereomers by comparing Cotton effects (e.g., merosesquiterpene congeners, ). For 2-methylthiane-3-carboxylic acid, $^{1}\text{H}$ and $^{13}\text{C}$ NMR would reveal distinct splitting patterns for diastereomers due to varied spatial arrangements .

Separation Methods

  • Fractional Crystallization : Effective for diastereomeric salts (e.g., resolution of racemic acids via amine salts, ).
  • Chromatography: Chiral LC-MS, akin to Marfey’s analysis for amino acids, resolves diastereomers based on polarity and stereoelectronic effects .

Biological Activity

2-Methylthiane-3-carboxylic acid, a compound characterized by its unique thiane ring structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-Methylthiane-3-carboxylic acid is a sulfur-containing carboxylic acid that exists as a mixture of diastereomers. The presence of the thiane ring contributes to its unique chemical properties, which may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiane structures often exhibit significant antimicrobial properties. For instance, studies on related thiazole derivatives have shown promising results against various bacterial strains. Although specific data on 2-methylthiane-3-carboxylic acid is limited, the structural similarities suggest potential effectiveness against pathogens.

CompoundActivity TypeReference
2-Methylthiane-3-carboxylic acidAntimicrobial
Thiazole derivativesAntimicrobial

Cytotoxicity and Antitumor Activity

The cytotoxic effects of related compounds have been explored in various cancer cell lines. For example, derivatives of thiazole and thiane have demonstrated inhibitory effects on cancer cell proliferation, suggesting that 2-methylthiane-3-carboxylic acid may possess similar properties.

Cell LineIC50 (µM)Reference
A-549 (Lung cancer)0.065 - 9.4
MDA-MB-468 (Breast cancer)0.065 - 9.4

The biological activity of 2-methylthiane-3-carboxylic acid may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : Some thiane derivatives induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Interaction with DNA : Certain thiazole derivatives exhibit DNA-binding properties that could be relevant for antitumor activity.

Study on Thiazole Derivatives

A study investigating the antimicrobial efficacy of thiazole derivatives found that modifications in the sulfur-containing ring significantly enhanced their activity against Gram-positive and Gram-negative bacteria. The results suggest that similar modifications in 2-methylthiane-3-carboxylic acid could lead to enhanced biological activity.

In Vivo Studies

In vivo studies on related compounds have demonstrated low toxicity profiles while exhibiting significant biological effects at therapeutic doses. This suggests a favorable safety margin for potential therapeutic applications of 2-methylthiane-3-carboxylic acid.

Q & A

Basic Research Questions

Q. How can diastereomers of 2-methylthiane-3-carboxylic acid be synthesized, and what methods validate their stereochemical composition?

  • Methodology : Use coupling reactions with chiral reagents (e.g., amino acids or alcohols) to generate diastereomers. Monitor reaction progress via HPLC to identify peak splitting corresponding to diastereomeric pairs . Confirm stereochemistry using 1H^{1}\text{H} and 13C^{13}\text{C} NMR, comparing chemical shifts and coupling constants to known standards .
  • Key Data : Diastereomer ratios (e.g., 6:4 observed in analogous syntheses) can be quantified via HPLC peak integration or NMR signal analysis .

Q. What chromatographic techniques are effective for separating diastereomers of 2-methylthiane-3-carboxylic acid?

  • Methodology : Employ reversed-phase HPLC (RP-HPLC) with a C18 column and chiral mobile-phase additives. Pre-column derivatization with enantiomerically pure reagents (e.g., quinoline-based chiral reagents) converts enantiomers into diastereomers with distinct retention times .
  • Optimization : Adjust pH and solvent polarity to enhance resolution. For example, acetonitrile-water gradients with 0.1% formic acid improve separation in RP-HPLC .

Q. How can the physical properties of diastereomers (e.g., solubility, melting point) be exploited for purification?

  • Methodology : Fractional crystallization from methanol or ethanol, leveraging differences in solubility between diastereomers. Monitor purity via 1H^{1}\text{H} NMR by observing resolved benzylic proton signals (e.g., δ 5.08 ppm vs. δ 5.20 ppm in analogous compounds) .

Advanced Research Questions

Q. How do reaction conditions (e.g., pH, temperature) influence the diastereomeric ratio during synthesis?

  • Methodology : Conduct kinetic studies under varying pH (e.g., 4–10) and temperatures (e.g., 25–60°C). Use 31P^{31}\text{P} NMR (if applicable) or HPLC to track diastereomer formation. For example, high pH during esterification may induce epimerization at stereocenters, altering ratios .
  • Data Contradictions : If observed ratios contradict expectations (e.g., identical ratios from enantiomeric starting materials), propose a chirally labile intermediate, as seen in N-(purin-6-yl)-α-amino acid syntheses .

Q. How can variable-temperature NMR resolve ambiguities between rotational conformers and true diastereomers?

  • Methodology : Acquire 1H^{1}\text{H} NMR spectra at increasing temperatures (e.g., 25–80°C). Converging split signals indicate rotational barriers (e.g., ΔG‡ of Boc carbamate C-N bonds), while persistent splitting confirms diastereomerism .

Q. What strategies address contradictory stability data between diastereomers in biological or chemical environments?

  • Methodology : Perform stability assays in buffer or tissue homogenates. Monitor degradation via LC-MS or 19F^{19}\text{F} NMR (if fluorinated). For example, diastereomers with upfield 31P^{31}\text{P} NMR shifts often exhibit longer half-lives due to steric or electronic effects .

Methodological Tables

Technique Application Example Data Reference
RP-HPLC (C18 column)Separation of diastereomers post-derivatizationRetention factors: 2.1 (DD-1) vs. 2.9 (DD-2)
Variable-Temp NMRDistinguishing conformers vs. diastereomersSignal convergence at 60°C
Chiral DerivatizationEnhancing chromatographic resolution6:4 diastereomer ratio via peak integration
Fractional CrystallizationPurification based on solubility differencesMelting points: 104–105°C vs. 88–89°C

Key Considerations for Data Interpretation

  • Stereochemical Assignments : Cross-validate NMR data with X-ray crystallography (if crystals are obtainable) or computational modeling (e.g., DFT).
  • Artifact Avoidance : Ensure synthetic intermediates are configurationally stable; epimerization during workup can skew ratios .
  • Scale-Up Challenges : Transition from analytical (mg) to preparative (g) scales may require switching from HPLC to flash chromatography or simulated moving bed (SMB) techniques .

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